molecular formula C8H11N3O2 B3362362 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole CAS No. 97945-28-3

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole

Cat. No.: B3362362
CAS No.: 97945-28-3
M. Wt: 181.19 g/mol
InChI Key: IJFSCMZNCPXGJG-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole is a synthetic organic compound with a unique structure that combines an imidazole ring with a nitro group and an alkyl substituent

Preparation Methods

The synthesis of 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of an imidazole derivative followed by alkylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Addition: The alkyl substituent can participate in addition reactions with electrophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole These compounds share similar structural features but differ in their substituents and biological activities

Similar Compounds

  • Metronidazole
  • Tinidazole
  • Secnidazole

Properties

IUPAC Name

1-methyl-2-(2-methylprop-1-enyl)-5-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(2)4-7-9-5-8(10(7)3)11(12)13/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFSCMZNCPXGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=NC=C(N1C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10913536
Record name 1-Methyl-2-(2-methylprop-1-en-1-yl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97945-28-3
Record name 1-Methyl-2-(2-methyl-1-propen-1-yl)-5-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97945-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097945283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-(2-methylprop-1-en-1-yl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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